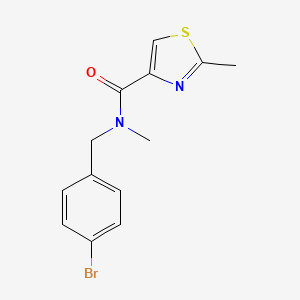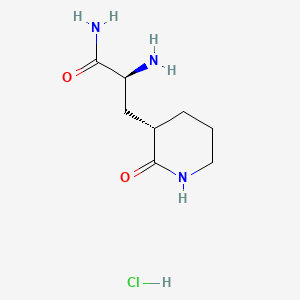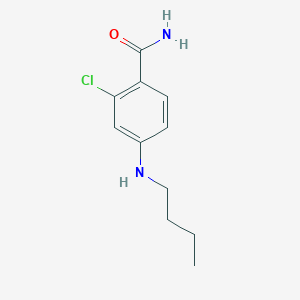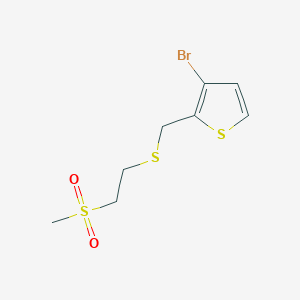
n-(4-Bromobenzyl)-n,2-dimethylthiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromobenzyl)-N,2-dimethylthiazole-4-carboxamide is an organic compound that belongs to the thiazole family. This compound is characterized by the presence of a bromobenzyl group attached to a thiazole ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromobenzyl)-N,2-dimethylthiazole-4-carboxamide typically involves a multi-step process. One common method includes the reaction of 4-bromobenzyl bromide with 2-dimethylthiazole-4-carboxamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Bromobenzyl)-N,2-dimethylthiazole-4-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thiazole ring and carboxamide group can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reaction is typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Catalysts like palladium or copper are used in the presence of bases such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted thiazole derivative, while oxidation might result in the formation of a sulfoxide or sulfone derivative.
Applications De Recherche Scientifique
N-(4-Bromobenzyl)-N,2-dimethylthiazole-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of N-(4-Bromobenzyl)-N,2-dimethylthiazole-4-carboxamide involves its interaction with specific molecular targets. The bromobenzyl group can interact with proteins or enzymes, potentially inhibiting their activity. The thiazole ring may also play a role in binding to biological targets, affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((4-Bromobenzyl)selanyl)aniline
- N-(4-Bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine
- N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine
Uniqueness
N-(4-Bromobenzyl)-N,2-dimethylthiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromobenzyl group allows for versatile chemical modifications, while the thiazole ring contributes to its stability and reactivity. This combination makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H13BrN2OS |
|---|---|
Poids moléculaire |
325.23 g/mol |
Nom IUPAC |
N-[(4-bromophenyl)methyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C13H13BrN2OS/c1-9-15-12(8-18-9)13(17)16(2)7-10-3-5-11(14)6-4-10/h3-6,8H,7H2,1-2H3 |
Clé InChI |
PJDSVJAWRKPOPC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)C(=O)N(C)CC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-acetyl-2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;dihydrochloride](/img/structure/B14911137.png)
![2-((4-Bromo-1h-pyrazol-1-yl)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14911143.png)



![Benzyl 3-oxohexahydro-1H-pyrrolo[1,2-a]imidazole-1-carboxylate](/img/structure/B14911167.png)





